Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride
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Overview
Description
Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.78 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of benzyl chloroformate with 5-methyl-1,4-diazepane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl 5-methyl-1,4-diazepane-1-carboxylate oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl 5-methyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in key biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-methyl-5-oxo-1,4-diazepane-1-carboxylate
- ®-Benzyl 5-methyl-1,4-diazepane-1-carboxylate
- Benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride
Uniqueness
Its seven-membered ring structure with two nitrogen atoms provides distinct chemical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C14H21ClN2O2 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
benzyl 5-methyl-1,4-diazepane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-12-7-9-16(10-8-15-12)14(17)18-11-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3;1H |
InChI Key |
MDWWAHWZRWJLAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CCN1)C(=O)OCC2=CC=CC=C2.Cl |
Origin of Product |
United States |
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